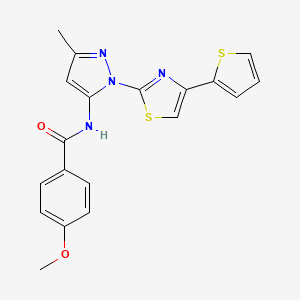

4-methoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S2/c1-12-10-17(21-18(24)13-5-7-14(25-2)8-6-13)23(22-12)19-20-15(11-27-19)16-4-3-9-26-16/h3-11H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNHLKDKQZLOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide, with the CAS number 1172823-62-9, is a compound of interest due to its potential biological activities. This article explores its structure, biological activities, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is and it has a molecular weight of approximately 396.5 g/mol. The structure features a methoxy group, a thiazole ring, and a pyrazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H16N4O2S2 |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 1172823-62-9 |

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives with thiazole and pyrazole structures have shown efficacy against various viral targets, including hepatitis C virus (HCV). In vitro studies demonstrated that certain thiazolidinone derivatives inhibited NS5B RNA polymerase activity by over 95% with IC50 values in the low micromolar range .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Benzamide derivatives are known to exhibit activity against various cancer cell lines. For example, compounds containing similar moieties have been reported to inhibit RET kinase activity, leading to reduced cell proliferation in cancer models . The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance the anticancer efficacy of these compounds.

The biological mechanisms underlying the activity of this compound may involve the inhibition of specific enzymes or pathways critical for viral replication and cancer cell growth. For instance, studies on related compounds have shown that they can act as inhibitors of protein kinases involved in cellular signaling pathways that regulate proliferation and survival of cancer cells .

Case Studies and Research Findings

- Inhibition of HCV NS5B : A study reported that thiazolidinone derivatives displayed potent inhibition of HCV NS5B with IC50 values as low as 0.35 μM, suggesting that structural components similar to those in this compound could be effective against HCV .

- RET Kinase Inhibition : Another research highlighted that benzamide derivatives with modifications at the thiazole ring showed promising results as RET kinase inhibitors, demonstrating significant potency in ELISA-based assays . This indicates a potential pathway through which the compound could exert anticancer effects.

- Antiparasitic Activity : Emerging evidence suggests that compounds with similar scaffolds may exhibit antiparasitic activity by targeting specific kinases in Plasmodium species, which could be relevant for malaria treatment .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Properties

Studies have shown that derivatives of thiazole and pyrazole compounds often possess significant antimicrobial activity. The presence of the thiazole ring in this compound may enhance its efficacy against various bacterial strains. For instance, related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections caused by resistant bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

2. Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and disruption of mitochondrial function. This suggests that 4-methoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide could be explored further for its potential as an anticancer agent.

Case Studies

Several studies have highlighted the potential applications of compounds similar to this compound:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thiazole derivatives. The results showed that specific modifications to the thiazole structure significantly enhanced activity against resistant strains of bacteria, supporting the hypothesis that structural variations can lead to improved pharmacological profiles.

Case Study 2: Antitumor Activity

In another research effort, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. Results indicated that some derivatives led to significant reductions in cell viability in several cancer cell lines, suggesting a promising avenue for future drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-methoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

- Thiazole ring formation : React α-haloketones with thiourea under acidic/basic conditions (e.g., H₂SO₄ or EtOH/NaOH) .

- Pyrazole functionalization : Introduce substituents via cyclocondensation of hydrazines with diketones or via Suzuki coupling for aryl groups .

- Amide coupling : Use EDCI/HOBt or DCC as coupling agents to link the benzamide moiety to the pyrazole-thiazole core .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve yields, while inert atmospheres prevent oxidation of thiophene groups .

Q. How can researchers verify the structural purity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; thiophene protons at δ 6.8–7.5 ppm) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., exact mass calculated via HRMS) .

- Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (deviation <0.4% acceptable) .

- HPLC : Assess purity (>95% for biological assays) using C18 columns and gradient elution .

Q. What solvent systems are optimal for recrystallization?

- Methodological Answer : Solvent polarity and solubility must balance yield and purity. Common systems include:

- Ethanol/water mixtures : Effective for polar intermediates .

- DMF/EtOH (1:1) : Suitable for thiazole-containing derivatives .

- Dichloromethane/hexane : For non-polar final products .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound?

- Methodological Answer :

- Target selection : Prioritize enzymes/receptors with known affinity for thiazole-pyrazole motifs (e.g., kinases, COX-2) .

- Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. Key parameters:

- Grid box centered on active sites (e.g., ATP-binding pocket for kinases) .

- Scoring functions (e.g., binding energy < -7.0 kcal/mol suggests strong affinity) .

- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å acceptable) .

Q. How do structural modifications (e.g., methoxy vs. nitro groups) alter bioactivity?

- Methodological Answer :

- SAR studies : Synthesize derivatives with substituent variations (e.g., replace methoxy with Cl, NO₂) and test in vitro.

- Assay design : Use standardized protocols (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity) .

- Data interpretation : Electron-withdrawing groups (NO₂) often enhance antimicrobial activity but may reduce solubility .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Dynamic effects : Account for tautomerism (e.g., thione-thiol equilibria in thiazoles) via variable-temperature NMR .

- Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve complex aromatic regions .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry .

Q. How can reaction yields be improved for scale-up synthesis?

- Methodological Answer :

- Catalyst optimization : Transition from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .

- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) .

- Byproduct mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.